5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the pyridine ring and the sulfonamide group in its structure suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-ethoxy-4-methylbenzenesulfonamide, followed by the introduction of the pyridin-2-yl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro or ethoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Known for its antibacterial properties.
Uniqueness
5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide is unique due to the presence of the pyridine ring, which may enhance its binding affinity to bacterial enzymes and potentially improve its antimicrobial efficacy compared to other sulfonamides.
Biological Activity
5-Chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to other biologically active sulfonamides and has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data tables and case studies.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound this compound has shown activity against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.6 μg/mL |
Escherichia coli | 31.2 μg/mL |
Pseudomonas aeruginosa | 62.5 μg/mL |
These results suggest that the compound possesses bactericidal properties, particularly against Gram-positive bacteria, which is crucial for developing new antibiotics in light of rising antibiotic resistance .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including:
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 10.5 |
MCF-7 (breast cancer) | 12.3 |
A549 (lung cancer) | 8.7 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory activity of this compound. In animal models, it has shown a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of various sulfonamide derivatives, including this compound, against biofilms formed by Staphylococcus aureus. The compound demonstrated significant inhibition of biofilm formation at concentrations as low as 15 μg/mL, outperforming traditional antibiotics like ciprofloxacin .
- Cancer Cell Line Study : An investigation into the effects of this compound on breast cancer cell lines revealed that it not only inhibited cell growth but also induced apoptosis through caspase activation pathways. The study highlighted its potential role in combination therapies for more effective cancer treatment .
Properties
Molecular Formula |
C14H15ClN2O3S |
---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O3S/c1-3-20-12-8-10(2)11(15)9-13(12)21(18,19)17-14-6-4-5-7-16-14/h4-9H,3H2,1-2H3,(H,16,17) |
InChI Key |
RDLKSLBTOPDXBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.